1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole
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Overview
Description
1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole is a heterocyclic compound that features a unique fusion of oxadiazepine and benzimidazole rings.
Preparation Methods
The synthesis of 1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzimidazole derivatives with oxadiazepine precursors in the presence of a suitable catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1H,5H-[1,4,5]Oxadiazepino[4,3-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: Shares the benzimidazole ring but lacks the oxadiazepine fusion.
Oxadiazepine: Contains the oxadiazepine ring but lacks the benzimidazole fusion.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
63681-27-6 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1,5-dihydro-[1,4,5]oxadiazepino[4,3-a]benzimidazole |
InChI |
InChI=1S/C10H9N3O/c1-2-4-9-8(3-1)12-10-7-14-6-5-11-13(9)10/h1-6,11H,7H2 |
InChI Key |
VQLFOFHYVLTOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2NC=CO1 |
Origin of Product |
United States |
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